{1-Oxaspiro[4.5]decan-2-yl}methanol
Description
Contextualizing Spirocyclic and Oxaspiro[4.5]decane Frameworks in Organic Chemistry
Spirocyclic compounds are a class of organic molecules distinguished by a single atom that is a common junction for two rings. This shared atom, known as the spiroatom, imparts a twisted and rigid three-dimensional geometry to the molecule. This structural rigidity is a key feature that has drawn the attention of medicinal chemists, as it can lead to higher selectivity for biological targets by limiting the conformational flexibility of the molecule.
Within the broader family of spirocycles, the oxaspiro[4.5]decane framework is of particular interest. This substructure consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered cyclohexane (B81311) ring connected by a spiro carbon atom, with an oxygen atom incorporated into the five-membered ring. The presence of the oxygen atom not only influences the polarity and solubility of the molecule but also provides a handle for further chemical modifications. The synthesis of such spirocyclic systems can be challenging, often requiring specialized synthetic methodologies to construct the sterically hindered quaternary spirocenter.
Structural Distinctiveness of {1-Oxaspiro[4.5]decan-2-yl}methanol within the Spiro System
This compound, with the chemical formula C₁₀H₁₈O₂, represents a specific and intriguing member of the oxaspiro[4.5]decane family. Its structure features the characteristic spirocyclic core with a hydroxymethyl (-CH₂OH) group attached to the 2-position of the tetrahydrofuran ring. This primary alcohol functionality adds a crucial point for potential derivatization and biological interactions.
The structural properties of this compound have been elucidated through various analytical techniques. A key piece of data comes from its ¹H Nuclear Magnetic Resonance (NMR) spectrum, which provides insight into the chemical environment of the hydrogen atoms within the molecule.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 129055-63-6 |
A table showing the basic chemical properties of this compound.
A reported synthesis of (1-Oxaspiro[4.5]decan-2-yl)methanol yielded the compound as a colorless oil. The ¹H NMR (400 MHz, CDCl₃) spectrum showed characteristic signals at δ = 4.13 – 4.00 (m, 1H), 3.65 (dd, J = 11.3, 3.4 Hz, 1H), 3.45 (dd, J = 11.3, 5.5 Hz, 1H), and 2.12 (br s, 1H). These signals correspond to the protons on the tetrahydrofuran ring and the hydroxymethyl group, confirming the compound's structural integrity.
Overview of Research Significance and Academic Trajectories
While direct research applications of this compound are still emerging, the broader class of oxaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry, suggesting potential academic and industrial trajectories for this compound.
Research into structurally related 1-oxa-8-azaspiro[4.5]decanes has revealed their potential as M1 muscarinic agonists. nih.gov These compounds are being investigated for the symptomatic treatment of Alzheimer's disease. nih.gov Systematic modifications of the core structure have led to the identification of derivatives with preferential affinity for M1 receptors over M2 receptors, a desirable trait for minimizing side effects. nih.gov
Furthermore, derivatives of the related 1,4-dioxaspiro[4.5]decane have been identified as potent and selective 5-HT₁A receptor agonists. nih.govunimore.it These findings are significant as the 5-HT₁A receptor is a key target for the development of new treatments for anxiety, depression, and pain. unimore.it For instance, the compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been reported as a potent 5-HT₁A receptor agonist. nih.gov The structural similarity of this compound to these active compounds suggests that it could serve as a valuable scaffold for the synthesis of new therapeutic agents targeting these and other biological receptors.
The presence of the hydroxymethyl group in this compound offers a versatile handle for synthetic chemists to create libraries of new derivatives. By modifying this group or other parts of the molecule, researchers can systematically explore the structure-activity relationships of this spirocyclic system, potentially leading to the discovery of novel drug candidates with improved efficacy and selectivity. The commercial availability of this compound further facilitates its use as a building block in such discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-9-4-7-10(12-9)5-2-1-3-6-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXROIUACPSTQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302385 | |
| Record name | 1-Oxaspiro[4.5]decane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129055-63-6 | |
| Record name | 1-Oxaspiro[4.5]decane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129055-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxaspiro[4.5]decane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301302385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-oxaspiro[4.5]decan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 2 Yl Methanol and Its Structural Analogues
Direct Synthetic Routes to {1-Oxaspiro[4.5]decan-2-yl}methanol
The most direct route to this compound involves the functional group transformation of a readily available precursor, the corresponding lactone.
Established Reaction Protocols and Yield Optimization
The synthesis of this compound has been achieved with high efficiency. A reported method, designated as "General procedure F," affords the target alcohol as a colorless oil in an 84% yield. semanticscholar.org This procedure is based on the reduction of the corresponding lactone, 1-Oxaspiro[4.5]decan-2-one. This transformation is typically accomplished using standard reducing agents capable of converting esters and lactones to alcohols.
The precursor, 1-Oxaspiro[4.5]decan-2-one, can be synthesized through various means, including the reaction of cyclohexanone (B45756) with a suitable three-carbon electrophile that facilitates subsequent lactonization. A common approach is the Baeyer-Villiger oxidation of a corresponding spirocyclic ketone or the intramolecular cyclization of a γ-hydroxy carboxylic acid derived from cyclohexanone. Optimization of the reduction step focuses on the choice of reducing agent and reaction conditions to maximize yield and minimize side products.
Table 1: Key Reduction Parameters for Lactone to Alcohol Conversion
| Parameter | Options | Considerations |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) with additives, Diisobutylaluminium hydride (DIBAL-H) | LiAlH₄ is highly reactive and effective but requires anhydrous conditions and careful quenching. NaBH₄ is milder but often requires co-solvents or additives for lactone reduction. DIBAL-H can offer high selectivity at low temperatures. |
| Solvent | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Must be anhydrous, especially for LiAlH₄, to prevent violent reaction and consumption of the reagent. |
| Temperature | 0 °C to reflux | Initial addition is often performed at low temperatures to control the exothermic reaction, followed by warming to ensure complete conversion. |
| Work-up | Sequential addition of water and base (e.g., Fieser work-up for LiAlH₄) | Crucial for safely quenching the reaction and isolating the product from aluminum or boron salts. |
The high yield of 84% suggests that the reduction of 1-Oxaspiro[4.5]decan-2-one is a robust and efficient method for the direct synthesis of this compound. semanticscholar.org
Stereoselective and Regioselective Construction of the Oxaspiro[4.5]decane Skeleton
Creating the spirocyclic core with control over stereochemistry and regiochemistry is a key challenge. Several advanced catalytic and cyclization strategies have been developed to address this.
Lewis Acid-Catalyzed Cascade Reactions: Prins/Pinacol Rearrangements
A powerful strategy for constructing the oxaspiro[4.5]decane skeleton involves a tandem Prins/pinacol cascade reaction. Current time information in Bangalore, IN.nih.gov This methodology allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones, which are structural analogues of the target compound's precursor. Current time information in Bangalore, IN. The reaction proceeds between an aldehyde and a specifically designed homoallylic alcohol, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, catalyzed by a Lewis acid. Current time information in Bangalore, IN.
The cascade is initiated by the Prins reaction, an acid-catalyzed condensation of the aldehyde and the alkene of the homoallylic alcohol. This is followed by a pinacol-type rearrangement, which facilitates ring expansion and formation of the spirocyclic ketone. This method is notable for its high efficiency and selectivity, with applicability to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. Current time information in Bangalore, IN.nih.gov
Table 2: Lewis Acids for Prins/Pinacol Cascade
| Lewis Acid Catalyst | Typical Loading (mol%) | Reaction Conditions | Outcome | Reference |
| In(OTf)₃ | 30 | Dichloroethane, 80 °C | Good yields, high selectivity for spiro-morpholinotetrahydropyran derivatives. | nih.gov |
| Not specified | Not specified | Not specified | Good yields with excellent selectivity for 7-substituted-8-oxaspiro[4.5]decan-1-ones. | Current time information in Bangalore, IN. |
This cascade approach provides a convergent and atom-economical route to the oxaspiro[4.5]decane core.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone for the synthesis of cyclic ethers, including the tetrahydropyran (B127337) ring of the oxaspiro[4.5]decane system.
One prominent strategy is the intramolecular epoxide ring opening (IERO) of epoxy alcohols. The cyclization of a suitably substituted 4,5-epoxy alcohol can proceed via an endo-selective ring opening to form the desired six-membered tetrahydropyran ring over the alternative five-membered tetrahydrofuran ring. Current time information in Bangalore, IN. The regioselectivity of this cyclization can be influenced by the substrate's stereochemistry and the choice of catalyst (acidic or basic conditions). Current time information in Bangalore, IN.thieme-connect.com
Another versatile intramolecular approach involves a Diels-Alder reaction using 5-methylene-2(5H)-furanone as a dienophile with a suitable diene. This cycloaddition creates a spirocyclic lactone precursor which can then be converted to the saturated oxaspiro[4.5]decane system through hydrogenation and subsequent reduction of the lactone carbonyl. This method provides a general route to various 1-oxaspiro(4.5)decan-2-ones and the corresponding spiroethers.
Acid-Mediated Aminolactone Formation Pathways
While not a direct route to this compound, acid-mediated aminolactone formation represents a significant strategy for synthesizing nitrogen-containing structural analogues. This pathway uses unactivated alkenes, such as methylenecyclohexane, which react with an aminal derived from ethyl glyoxylate (B1226380) in the presence of a strong acid like trifluoroacetic acid (TFA). thieme-connect.comacs.orgnih.gov
The reaction is believed to proceed through the formation of a carbocationic intermediate after the alkene attacks an in situ-formed iminium ion. uni.lu This intermediate is then trapped by the proximal carboxylic ester moiety, leading to the formation of a spiro-aminolactone. thieme-connect.comuni.lunii.ac.jp The method demonstrates excellent functional group tolerance and provides access to spirocyclic aminolactones, which are valuable scaffolds in medicinal chemistry. thieme-connect.comnih.gov Optimization studies have shown that a mixture of TFA and a polar co-solvent like DME can improve yields. uni.lunii.ac.jp
Integration of Green Chemistry Principles in Oxaspirocycle Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like oxaspirocycles to enhance sustainability. semanticscholar.orgmdpi.com Key principles applied in this context include waste prevention, maximizing atom economy, and using catalytic reagents. mdpi.comsigmaaldrich.com
Catalysis: The use of Lewis acids in the Prins/Pinacol cascade (Section 2.2.1) is a prime example of catalytic synthesis. Catalysts are used in sub-stoichiometric amounts and can be recycled, minimizing waste compared to stoichiometric reagents. sigmaaldrich.comuni.lu
Atom Economy: Cascade reactions are inherently atom-economical as they form multiple bonds in a single operation without isolating intermediates. This reduces the consumption of solvents for purification and minimizes material loss. mdpi.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure significantly reduces the energy footprint of the synthesis. sigmaaldrich.comuni.lu While some of the discussed methods require heating, ongoing research aims to find more active catalysts that operate under milder conditions. Current time information in Bangalore, IN.
By designing synthetic routes that are catalytic, atom-economical, and minimize derivatization, the synthesis of this compound and its analogues can be made more environmentally benign.
Purification Techniques and Strategies in Oxaspiro[4.5]decane Synthesis
The synthesis of spiroketals often results in the formation of diastereomers, which necessitates effective purification strategies to isolate the desired stereoisomer. The inherent chirality of the spirocyclic system means that mixtures of diastereomers with different physical and chemical properties can be formed.
Column Chromatography Methods for Isolation and Purity Enhancement
Column chromatography is an indispensable technique for the purification of organic compounds, including the separation of spiroketal diastereomers. mdpi.comcolumn-chromatography.com The choice of stationary and mobile phases is critical for achieving successful separation.
For a polar compound like this compound, which contains a hydroxyl group, both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase. researchgate.net The separation is based on the differential adsorption of the compounds to the stationary phase. More polar compounds interact more strongly with the silica gel and thus elute later. For the purification of this compound, a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) would be appropriate. By gradually increasing the polarity of the eluent (i.e., increasing the proportion of ethyl acetate), the different components of the reaction mixture, including potential diastereomers, can be separated.
Reversed-Phase Chromatography: Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. wikipedia.orgbiotage.com In this mode, non-polar compounds are retained more strongly. For a polar molecule like this compound, it would elute relatively early in the chromatogram. This technique is particularly useful for separating polar compounds and can be a powerful alternative or complementary method to normal-phase chromatography for the purification of spiroketal diastereomers. biotage.com The addition of modifiers such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution for ionizable compounds. biotage.com
The selection of the appropriate chromatographic method and conditions is often determined empirically, with techniques like thin-layer chromatography (TLC) used for initial screening of solvent systems in normal-phase chromatography.
Table 2: Exemplary Column Chromatography Parameters for the Purification of this compound
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Elution Principle |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate Gradient | Increasing polarity of the mobile phase elutes more polar compounds. |
| Reversed-Phase | C18-bonded Silica | Water/Methanol or Water/Acetonitrile Gradient | Decreasing polarity of the mobile phase elutes more non-polar compounds. |
Comprehensive Analysis of Chemical Reactivity and Transformations of 1 Oxaspiro 4.5 Decan 2 Yl Methanol
Reactivity of the Primary Alcohol Functionality
The primary alcohol group is the most reactive site in the molecule under many conditions, allowing for a variety of functional group interconversions.
Selective Oxidation Reactions to Carboxylic Acids and Ketones
The primary alcohol of {1-Oxaspiro[4.5]decan-2-yl}methanol can be selectively oxidized to either the corresponding aldehyde, {1-Oxaspiro[4.5]decan-2-yl}carbaldehyde, or further to the carboxylic acid, 1-Oxaspiro[4.5]decane-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent. youtube.comkhanacademy.org
Mild oxidizing agents are employed for the synthesis of the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.orgyoutube.com Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like neutral reaction conditions and high yields. libretexts.org
For the oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄). khanacademy.org These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid. khanacademy.org
Table 1: Representative Oxidation Reactions of Primary Alcohols
| Transformation | Reagent(s) | Product |
|---|---|---|
| Primary Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Aldehyde |
| Primary Alcohol to Carboxylic Acid | Chromic acid (H₂CrO₄) or Potassium permanganate (KMnO₄) | Carboxylic Acid |
Nucleophilic Substitution Processes at the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group. Therefore, direct nucleophilic substitution is generally not feasible and requires activation of the hydroxyl group to convert it into a better leaving group. libretexts.org One common method is protonation of the alcohol under acidic conditions, which forms an oxonium ion. libretexts.org The resulting water molecule is an excellent leaving group and can be displaced by a nucleophile. libretexts.org For a primary alcohol like this compound, this substitution would likely proceed through an S_N2 mechanism. libretexts.org
For instance, treatment with concentrated hydrohalic acids (e.g., HBr, HCl) can convert the alcohol into the corresponding alkyl halide. libretexts.org The reaction with HBr would yield 2-(bromomethyl)-1-oxaspiro[4.5]decane. Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which convert the hydroxyl group into a good leaving group in situ, allowing for substitution by the halide. unco.edu
Transformations Involving the Oxaspiro[4.5]decane Ring System
The spirocyclic core of the molecule also has characteristic reactivities, although it is generally less reactive than the primary alcohol.
Ring Strain Influence on Reactivity
The 1-oxaspiro[4.5]decane system consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. wikipedia.org Cyclohexane rings are known to adopt puckered conformations, such as the chair conformation, which effectively minimizes angle and torsional strain. libretexts.org The tetrahydrofuran ring is also puckered to relieve some torsional strain. The spiro fusion introduces a degree of rigidity to the molecule. While not as strained as smaller ring systems like cyclopropane (B1198618) or cyclobutane, the spirocyclic nature can influence the accessibility of the ether oxygen's lone pairs and the reactivity of adjacent bonds. wikipedia.orglibretexts.org This steric hindrance can affect the rate of reactions involving the spirocyclic core.
Hydrogenation and Other Reduction Reactions of the Spirocyclic Core
The tetrahydrofuran ring of the oxaspiro[4.5]decane system is an ether, which is generally resistant to catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C at room temperature and moderate pressure). These conditions would typically reduce alkenes or other more reactive functional groups without affecting the ether linkage. However, more forceful conditions, such as high-pressure hydrogenation or the use of more potent catalyst systems, can lead to the cleavage of the C-O bonds in the ether ring through hydrogenolysis. rsc.org
Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to open ether rings, particularly strained ones. youtube.comkhanacademy.org In the case of this compound, a reduction with LiAlH₄ could potentially lead to the cleavage of one of the C-O bonds in the tetrahydrofuran ring, resulting in a diol. The regioselectivity of such a ring-opening would be influenced by steric factors around the two C-O bonds of the ether.
Mechanistic Investigations of Key Reactions
The chemical reactivity of this compound is governed by the interplay of its spirocyclic ether framework and the primary alcohol functionality. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be inferred from studies of analogous structures such as spiroketals, tetrahydropyrans, and other cyclic ethers. These studies, often employing computational chemistry, provide a foundational understanding of the likely intermediates and transition states involved in its reactions.
Exploration of Reaction Intermediates and Transition States
The reactions of this compound, particularly under acidic conditions, are anticipated to proceed through a series of reactive intermediates and associated transition states. The stability and energetics of these species dictate the reaction pathways and product distributions.
A central feature in the acid-catalyzed reactions of spiroethers and related cyclic ethers is the formation of an oxocarbenium ion . nih.govnih.gov Protonation of the ether oxygen atom by an acid catalyst initiates the process, leading to a highly reactive intermediate. For this compound, this can lead to ring-opening of the tetrahydrofuran portion of the spirocycle. Computational studies on similar spiroketalization reactions have identified the oxocarbenium ion as a "hidden intermediate," suggesting it can be a transient species on the reaction coordinate rather than a stable, isolable molecule. nih.gov The formation of this intermediate proceeds through a high-energy transition state where the C-O bond is partially broken.
In reactions analogous to the Prins cyclization, which can form tetrahydropyran (B127337) rings, the reaction is believed to proceed through a chair-like transition state. nih.govnih.gov This stereoelectronic preference often dictates the stereochemical outcome of the reaction. The substituents on the ring tend to occupy equatorial positions in the transition state to minimize steric strain. nih.gov
Furthermore, the presence of the primary alcohol group introduces the possibility of ring-chain tautomerism , an equilibrium between the cyclic ether form and an open-chain hydroxy-aldehyde or ketone. numberanalytics.comnumberanalytics.com This equilibrium would proceed through a hemiacetal intermediate. The stability of the ring versus the chain form is influenced by factors such as solvent, temperature, and steric effects within the molecule. numberanalytics.com
The table below summarizes the key potential intermediates and transition states in the reactions of this compound, based on mechanistic studies of analogous compounds.
| Reaction Type | Key Intermediate | Key Transition State | Notes |
| Acid-Catalyzed Ring Opening | Oxocarbenium Ion | Protonated Ether Transition State | The oxocarbenium ion can be a transient "hidden intermediate". nih.gov |
| Prins-Type Cyclization (Analogy) | Tetrahydropyranyl Cation | Chair-like Transition State | Governs the stereochemical outcome of the cyclization. nih.govnih.gov |
| Ring-Chain Tautomerism | Hemiacetal | Proton Transfer Transition State | Equilibrium between the cyclic ether and an open-chain hydroxy-carbonyl form. numberanalytics.comnumberanalytics.com |
| Oxidation of Primary Alcohol | Aldehyde/Carboxylic Acid | Chromate Ester Transition State (for CrO₃ oxidation) | The primary alcohol can be oxidized to an aldehyde, which may be further oxidized to a carboxylic acid. |
Detailed research findings from computational studies on related systems provide further insight. For instance, DFT (Density Functional Theory) calculations on acid-catalyzed epoxide reactions, which share features with acid-catalyzed ether cleavage, have shown that the transition states can be significantly stabilized by the presence of a catalyst and solvent molecules. nih.gov These calculations help in understanding the energy barriers and reaction kinetics. In the context of Prins-type cyclizations, it has been noted that unexpected side products can sometimes arise from competing 2-oxonia-Cope rearrangements, which proceed through their own distinct transition states. nih.gov
The exploration of these intermediates and transition states is crucial for predicting the reactivity of this compound and for designing synthetic routes that leverage its unique structural features. While direct experimental or computational data for this specific compound is sparse, the principles established for analogous spirocyclic and oxygen-containing heterocyclic systems provide a robust framework for understanding its chemical behavior.
Theoretical and Computational Chemistry Insights into 1 Oxaspiro 4.5 Decan 2 Yl Methanol
Molecular Modeling and Conformational Landscape Analysis
The structure of {1-Oxaspiro[4.5]decan-2-yl}methanol features a cyclohexane (B81311) ring and a tetrahydrofuran (B95107) ring fused at a single quaternary carbon atom, the spiro center. This arrangement dictates a complex but predictable conformational landscape.
Molecular modeling would indicate that the six-membered cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. The five-membered tetrahydrofuran ring is not planar and would exist in one of its characteristic puckered conformations, such as an envelope or a twist (half-chair) form, which alleviates torsional strain.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of a molecule. Although specific published studies detailing a full quantum chemical analysis of this compound are scarce, the theoretical application of these methods can predict its reactivity.
Such calculations would determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO location would indicate the most probable sites for electrophilic attack (likely the lone pairs of the ether or alcohol oxygen atoms), while the LUMO location would suggest sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial descriptor for predicting the molecule's kinetic stability.
Furthermore, an electrostatic potential (ESP) map could be generated to visualize the electron density distribution. This would reveal electron-rich regions (negative potential), such as around the oxygen atoms, and electron-poor regions (positive potential), near the hydrogen atoms of the alcohol and on the carbon backbone. These insights are fundamental for predicting how the molecule would interact with other reagents, catalysts, or biological receptors.
Investigation of Spirocyclic Ring Strain and Steric Effects
Any cyclic molecule possesses a degree of ring strain compared to an analogous acyclic system, and spirocycles are no exception. The total strain in this compound is a combination of angle strain, torsional (eclipsing) strain, and steric (transannular) strain.
The five-membered tetrahydrofuran ring inherently has angle strain due to the deviation of its internal C-C-C and C-O-C bond angles from the ideal tetrahedral (109.5°) or ether (approx. 112°) angles. Torsional strain arises from the eclipsing interactions of adjacent C-H bonds. The fusion to a six-membered ring at the spiro-center can exacerbate this strain. The cyclohexane ring, in its chair form, is largely free of angle and torsional strain, but the spiro-junction introduces a rigid point that can lead to unique steric interactions between the two rings. For instance, hydrogen atoms on the cyclohexane ring can experience steric hindrance from the atoms of the furanosyl ring.
The hydroxymethyl group at C2 is a key steric element. Its orientation (axial vs. equatorial) significantly impacts the molecule's stability. An equatorial orientation is generally favored as it minimizes 1,3-diaxial interactions, which are a form of steric strain. The rotational conformation of the C-C bond in the hydroxymethyl group itself would also be influenced by steric hindrance from the rest of the molecule.
Prediction of Molecular Descriptors Relevant to Chemical Behavior
Molecular descriptors are numerical values that quantify a molecule's physical, chemical, or biological properties. They are widely used in computational chemistry and cheminformatics to predict the behavior of compounds.
Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. openeducationalberta.caresearchgate.netwikipedia.org It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. openeducationalberta.ca For this compound, the polar groups are the ether oxygen and the primary alcohol group. Based on fragment contribution methodology, the TPSA is estimated to be approximately 29.46 Ų.
| Descriptor | Calculated Value | Contributing Fragments |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Ether Oxygen (~9.23 Ų) + Primary Alcohol (~20.23 Ų) |
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity ("fat-liking" nature). A positive LogP value indicates higher solubility in the nonpolar solvent. The predicted XlogP for this compound is 1.6, suggesting it is moderately lipophilic. uni.lu
| Descriptor | Predicted Value | Source |
|---|---|---|
| XlogP | 1.6 | PubChemLite uni.lu |
The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which determines its mobility through a buffer gas under an electric field. It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization based on molecular size and shape. Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.13796 | 138.9 |
| [M+Na]⁺ | 193.11990 | 143.2 |
| [M-H]⁻ | 169.12340 | 142.8 |
| [M+NH₄]⁺ | 188.16450 | 161.0 |
| [M+K]⁺ | 209.09384 | 142.5 |
| [M+H-H₂O]⁺ | 153.12794 | 134.0 |
| [M+HCOO]⁻ | 215.12888 | 156.1 |
| [M+CH₃COO]⁻ | 229.14453 | 173.0 |
Reaction Pathway Energetics and Transition State Analysis
A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the publicly available research concerning the specific reaction pathway energetics and transition state analysis of this compound. While general principles of spiroketal formation and reactivity are well-documented, detailed computational studies focusing on this particular molecule are not present in the accessed resources.
Typically, the investigation of reaction pathway energetics for a compound like this compound would involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of its formation or subsequent reactions. This analysis would identify the minimum energy pathways, locate and characterize the structures of transition states, and calculate the associated activation energies (energy barriers) and reaction enthalpies.
A hypothetical data table for such an analysis would include:
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Protonation | Precursor + H⁺ | TS₁ | Protonated Intermediate | Data not available | Data not available |
| Cyclization | Protonated Intermediate | TS₂ | Oxonium Ion Intermediate | Data not available | Data not available |
| Deprotonation | Oxonium Ion Intermediate | TS₃ | This compound + H⁺ | Data not available | Data not available |
Similarly, the analysis of reactions involving the hydroxyl group of this compound, such as esterification or oxidation, would involve the computational modeling of the respective reaction coordinates to understand the energetic profiles and the nature of the transition states.
Despite the absence of specific data for this compound, general studies on spiroketalization show that the stereochemical outcome is often governed by the relative energies of different transition state conformations, which are influenced by stereoelectronic effects like the anomeric and exo-anomeric effects. These studies provide a framework for what could be expected from a detailed computational investigation of the target molecule.
Diverse Applications and Emerging Roles of 1 Oxaspiro 4.5 Decan 2 Yl Methanol and Its Derivatives
Role as Key Intermediates in Complex Organic Synthesis
The spiroketal framework, including the 1-oxaspiro[4.5]decane system, is a privileged structure found in a multitude of biologically active natural products. mskcc.org Consequently, the development of synthetic routes to these scaffolds is a significant focus of organic chemistry. nih.govacs.org Derivatives of {1-Oxaspiro[4.5]decan-2-yl}methanol serve as crucial building blocks or intermediates in the total synthesis of these complex molecules. mskcc.org
Their utility stems from the rigid conformational nature of the spiroketal core, which allows for the precise three-dimensional positioning of functional groups. mskcc.org Synthetic strategies often target the creation of the spiroketal moiety through thermodynamically or, increasingly, kinetically controlled cyclization reactions to achieve high stereoselectivity. mskcc.orgarkat-usa.org For instance, a chiral spiroketone, a related structural building block, was synthesized using an innovative telescoped flow process, highlighting a green and sustainable approach to these valuable intermediates. rsc.org Such methods are critical for producing these building blocks efficiently for further elaboration into more complex target molecules like the anticancer agent neaumycin B, which features a prominent spiroketal unit. acs.org The ability to construct these spiro-systems with high control over stereochemistry is paramount for accessing the specific isomers that possess desired biological activity. mskcc.org
Design and Development of Molecules in Medicinal Chemistry Research
The unique three-dimensional and rigid nature of the spiroketal scaffold has made it an attractive target for medicinal chemists. nih.govresearchgate.net The move away from flat, two-dimensional molecules in drug discovery has placed a premium on scaffolds like 1-oxaspiro[4.5]decane that can present substituents in precise spatial arrangements, potentially leading to improved potency and selectivity for biological targets. nih.gov
Derivatives of the 1-oxaspiro[4.5]decane skeleton are being actively investigated for various therapeutic applications. For example, libraries of natural-product-like spiroketals have been screened against primary cells from B-cell chronic lymphocytic leukaemia (CLL), identifying novel and potent cytotoxic agents. nih.gov These compounds were found to induce cell death through apoptosis, underscoring their potential as new chemotherapeutic leads. nih.gov In another area, a series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones, which are aza-analogs of the spiroketal structure, were synthesized and evaluated as M1 muscarinic agonists for potential use in treating cognitive deficits. rsc.org This research demonstrates the value of the spirocyclic framework in designing molecules that can interact specifically with complex biological receptors. nih.govrsc.org
Exploration in Materials Science for Novel Functional Properties
The application of spiro-compounds, including those based on the 1-oxaspiro[4.5]decane framework, is an emerging area in materials science. The rigid and well-defined three-dimensional structure that makes these compounds attractive for medicinal chemistry also imparts useful properties for the development of novel functional materials. acs.org
One area of exploration is in the development of advanced polymers. Stimuli-responsive polymers, which change their properties in response to external triggers like light or acidity, have been created by incorporating spiropyran units—a related class of spiro-compounds—into the main polymer chain. rsc.org The specific placement of the spirocyclic unit within the polymer backbone was shown to be critical in tuning the material's photo- and halochromic (acid-responsive) properties. rsc.org Furthermore, hindered spiroketals have been investigated as effective ligands in stereoselective catalysis, a cornerstone of modern chemical manufacturing. acs.org The development of ion-imprinted polymers (IIPs), which have recognition sites for specific metal ions, represents another avenue where the structural features of spiro-compounds could be harnessed for creating highly selective materials for extraction and sensing applications. mdpi.comresearchgate.net While direct applications of this compound in materials are still in early stages, the broader field of spiro-chemistry points to significant potential for creating materials with unique optical, electronic, and catalytic functions.
Biochemical and Bio-Inspired Applications
Investigation of Antioxidant Properties in Spirocyclic Systems
A significant body of research has focused on the antioxidant properties of spiroketal-containing natural products. Oxidative stress is implicated in a wide range of diseases, making the discovery of potent antioxidants a key therapeutic goal. researchgate.net The pyrrolomorpholine spiroketals, a family of natural products, have shown particular promise in this area. nih.gov
Compounds such as acortatarin A and acortatarin B, isolated from traditional medicinal plants, have demonstrated the ability to inhibit the production of reactive oxygen species (ROS) in cellular models of diabetic nephropathy. researchgate.netnih.gov A systematic study of a family of these spiroketals revealed that their antioxidant activity is dependent on their specific stereochemistry. nih.gov Interestingly, synthetic 2-hydroxy analogues of the natural products were found to be even more potent antioxidants than the parent compounds, with sub-micromolar IC₅₀ values for inhibiting hyperglycemia-induced ROS. nih.govnih.gov This highlights the potential for synthetic modification of the spiroketal scaffold to enhance its beneficial biological effects.
| Compound/Analogue | IC₅₀ (µM) for ROS Inhibition | Source |
| Acortatarin A | 4.6 | nih.gov |
| Acortatarin B | 11 | nih.gov |
| Pollenopyrroside A | Mid-µM | nih.govnih.gov |
| Shensongine A | Mid-µM | nih.govnih.gov |
| Unnatural C2-hydroxy analogues | Sub-µM | nih.govnih.gov |
| This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of reactive oxygen species (ROS) by various pyrrolomorpholine spiroketals. |
Potential as Biolubricant Candidates in Green Chemistry
The principles of green chemistry—which encourage the design of chemical processes that reduce waste and minimize the use of hazardous substances—are increasingly important in all areas of chemical science. rsc.org The synthesis of complex molecules like spiroketals is one area where these principles are being actively applied. rsc.orgrsc.org Researchers have developed telescoped flow processes for synthesizing chiral spiroketone building blocks, which significantly reduces waste, cost, and production time compared to traditional batch methods. rsc.org
While the direct application of this compound as a biolubricant has not been extensively reported, its structural features suggest it could be a candidate for such "green" applications. Biolubricants are derived from renewable resources and are biodegradable, offering an environmentally friendly alternative to petroleum-based lubricants. The chemical stability inherent in the spiroketal structure, combined with the potential for tailored synthesis using green chemistry approaches, makes this class of compounds an interesting target for future research in the development of sustainable lubricants and functional fluids.
Modulation of Oligonucleotide Duplex-Forming Ability and Nuclease Resistance
In the field of oligonucleotide therapeutics, such as antisense drugs, chemical modifications are crucial to improve stability and efficacy. jst.go.jp The this compound framework has been ingeniously incorporated into the sugar backbone of nucleic acids to study its effect on these properties. jst.go.jp
Specifically, a thymidine (B127349) nucleoside was modified to include a 1-oxaspiro[4.5]decane skeleton. jst.go.jp This modification was designed to lock a key backbone torsion angle (γ) into a conformation that is favorable for forming a duplex with RNA. jst.go.jp When these modified nucleosides were incorporated into DNA strands, researchers evaluated their ability to bind to complementary DNA and RNA and their resistance to degradation by enzymes.
The results showed that while the modification slightly decreased the thermal stability of the DNA/DNA duplex, it significantly enhanced the resistance of the oligonucleotide to degradation by 3'-exonucleases. jst.go.jp This increased nuclease resistance is a highly desirable property for therapeutic oligonucleotides, as it can prolong their active lifetime in the body. Although the duplex-forming ability was not superior to natural DNA in this specific instance, the study demonstrates that the rigid spiroketal scaffold is a viable and interesting tool for modulating the biochemical properties of nucleic acids. jst.go.jpnih.gov
| Oligonucleotide Modification | Effect on Duplex Stability (Tm vs. natural) | Effect on Nuclease Resistance | Source |
| 6′-C-spiro-thymidine | Inferior (vs. DNA) | Enhanced | jst.go.jp |
| This table summarizes the observed effects of incorporating a 6′-C-spiro-thymidine, containing a 1-oxaspiro[4.5]decane skeleton, into an oligonucleotide. |
Activity as Bio-based Insecticides for Pest Control
The spiroketal motif, a key structural feature of this compound, is present in numerous natural products that exhibit significant insecticidal properties. This has led to growing interest in spiroketal-containing compounds as templates for novel bio-based insecticides, which are sought after as alternatives to traditional synthetic pesticides due to concerns about environmental impact and pest resistance. ukessays.comevergreengrowers.com While direct studies on the insecticidal activity of this compound itself are not prominent in publicly available research, the well-documented bioactivity of related spiroketal compounds underscores the potential of this structural class in pest management.
Several prominent examples highlight the importance of the spiroketal core in insecticidal agents. The avermectins and spinosyns are families of highly effective macrocyclic lactone insecticides derived from soil microorganisms. nih.govnih.gov Spinosad, a mixture of spinosyns A and D produced by the bacterium Saccharopolyspora spinosa, is a widely used commercial insecticide that acts on the insect nervous system. nih.govcorteva.us The complex structure of these molecules features a spiroketal system, which is crucial for their biological activity. nih.govacs.org
Beyond potent toxins, the spiroketal structure is also central to insect communication, particularly as pheromones used in pest monitoring and control strategies. The sex pheromone of the olive fruit fly (Bactrocera oleae), a devastating pest in olive cultivation, is 1,7-Dioxaspiro[5.5]undecane, also known as olean. ucanr.edubedoukianbio.comoliveoilsource.com This compound is used in traps to monitor fly populations and for mass trapping, which can significantly reduce pest numbers and crop damage. evergreengrowers.comucanr.edubedoukianbio.com The synthesis of olean and its stereoisomers has been a subject of significant research to optimize its efficacy in pest management tools. nih.govacs.org
Furthermore, research into plant-derived compounds has identified spiroketals with insecticidal potential. Analogues of tonghaosu, a spiroketal enol ether extracted from a plant, have been synthesized and evaluated, demonstrating the potential of this specific spiroketal system in insecticide development. nih.gov The investigation into various natural and synthetic spiroketals, such as spirotryprostatin alkaloids and spiro-cyclopropanes, continues to reveal compounds with significant activity against a range of insect pests. mdpi.comnih.gov A patent has also been filed for a method to produce spiroketal-substituted cyclic ketoenols specifically for use as insecticides and acaricides. google.com These examples collectively suggest that the this compound scaffold is a promising starting point for the design and synthesis of new, effective, and potentially bio-based insecticides.
Table 1: Examples of Bioactive Spiroketals in Pest Control
| Compound Class/Name | Spiroketal Structure Example | Bioactivity | Target Pest Examples |
|---|---|---|---|
| Spinosyns | Spinosyn A | Insecticide (Neurotoxin) | Lepidopteran larvae (caterpillars), thrips, leafminers, fruit flies nih.govcorteva.us |
| Avermectins | Avermectin B1a | Insecticide, Acaricide, Nematicide | Mites, various insects, nematodes nih.govnih.gov |
| Olive Fly Pheromone | 1,7-Dioxaspiro[5.5]undecane (Olean) | Pheromone (Attractant) | Olive fruit fly (Bactrocera oleae) ucanr.edubedoukianbio.com |
| Tonghaosu Analogues | Spiroketal enol ether | Insecticide | Mosquitoes (Culex spp.), butterflies (Pieris spp.) nih.gov |
| Spirotryprostatins | Spirotryprostatin A | Insecticide | Not specified in detail mdpi.com |
Utility as Building Blocks for Chemical Library Construction
The rigid, three-dimensional structure of the spiroketal core makes compounds like this compound highly valuable as scaffolds or building blocks in the construction of chemical libraries for drug discovery and medicinal chemistry. Chemical libraries are large collections of diverse molecules used in high-throughput screening to identify new lead compounds with desired biological activities.
There is a significant focus in modern drug discovery on creating libraries of "natural product-like" molecules. Natural products have evolved to interact with biological targets, and their complex, three-dimensional shapes are a key reason for their bioactivity. Spiroketals are a common motif in many biologically active natural products. nih.govrsc.org By using a spiroketal scaffold, chemists can generate libraries of compounds that possess the structural complexity and three-dimensionality of natural products, thereby increasing the probability of finding hits in biological screens. ucanr.edursc.org
The utility of spiroketals as building blocks stems from several key advantages:
Structural Rigidity and Complexity: The spirocyclic nature of the core fixes the relative orientation of substituents in three-dimensional space. This rigidity reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
Three-Dimensionality: Unlike flat, aromatic structures that have dominated traditional medicinal chemistry, spiro-scaffolds provide access to unexplored regions of chemical space by presenting functional groups in well-defined vectors. nih.gov This spatial arrangement is crucial for interacting with the complex 3D surfaces of proteins.
Synthetic Tractability: The this compound building block contains a primary alcohol functional group. This handle can be readily modified using a wide range of chemical reactions, allowing for the systematic and parallel synthesis of a large number of derivatives—a key requirement for combinatorial chemistry. ucanr.edu By starting with a core scaffold and adding different chemical appendages, a diverse library of molecules can be rapidly assembled.
Research has demonstrated the successful application of spiroketal scaffolds in generating such libraries. For instance, a 1,7-dioxaspiro[5.5]undecane scaffold, which is structurally related to this compound, was used as a template for solution-phase parallel synthesis. ucanr.edursc.org By elaborating three independently addressable functional groups on this core, a library of natural product-like compounds was prepared for evaluation in various biological assays. ucanr.edursc.org Companies specializing in chemical building blocks for drug discovery actively market diverse spirocyclic modules to help medicinal chemists explore novel chemical space and develop new therapeutic agents. nih.govnih.gov The use of such building blocks is a strategic approach to maximize the structural diversity of a chemical library from a given set of synthetic steps. nih.gov
Future Research Directions and Translational Opportunities for 1 Oxaspiro 4.5 Decan 2 Yl Methanol
Innovation in Sustainable Synthetic Methodologies
The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. semanticscholar.org For a molecule like {1-Oxaspiro[4.5]decan-2-yl}methanol, future research should prioritize the development of eco-friendly and efficient synthetic routes.
Current approaches to spiroketal synthesis often rely on thermodynamically controlled cyclizations, which may lack stereocontrol. mskcc.org Innovative strategies for the synthesis of this compound could focus on kinetically controlled reactions to achieve high stereoselectivity. mskcc.org Furthermore, the use of green technologies such as flow chemistry could offer significant advantages, including reduced reaction times, improved safety, and easier scalability. rsc.org A telescoped flow process, for instance, could combine multiple synthetic steps into a single, continuous operation, minimizing waste and energy consumption. rsc.org
Future synthetic strategies could also explore biocatalysis, employing enzymes to construct the spiroketal core with high enantiopurity. This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions.
| Synthetic Approach | Potential Advantages for {1-Oxaspiro[4.e]decan-2-yl}methanol | Key Research Focus |
| Kinetically Controlled Spiroketalization | High stereoselectivity, access to less stable isomers. mskcc.org | Development of novel catalysts and reaction conditions. |
| Telescoped Flow Chemistry | Reduced waste, improved efficiency and safety. rsc.org | Process optimization and catalyst development. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme screening and engineering. |
| Photocatalysis | Use of light as a renewable energy source. semanticscholar.org | Development of suitable photocatalysts. |
Unveiling Novel Reactivity Profiles and Catalytic Transformations
The reactivity of the this compound scaffold is largely unexplored. The presence of the primary alcohol and the spiroketal moiety offers multiple sites for chemical modification, opening up a wide range of potential transformations.
Future research could investigate the catalytic functionalization of the C-H bonds within the cyclohexane (B81311) ring, a strategy that would allow for the late-stage diversification of the molecule. Transition-metal catalysis, in particular, has shown promise in the synthesis and modification of spiroketals. researchgate.net For instance, iridium-catalyzed hydroalkoxylation has been used for cyclic acetal (B89532) formation. acs.org The development of novel catalytic systems could enable the selective introduction of various functional groups, leading to a library of derivatives with diverse properties.
Furthermore, the primary alcohol of this compound can serve as a handle for further synthetic manipulations, such as oxidation to the corresponding aldehyde or carboxylic acid, or esterification and etherification to produce a range of analogs. The stability of the spiroketal under various reaction conditions will be a critical aspect to investigate.
Expanding the Scope of Biological and Material Science Applications
Spiroketals are known to exhibit a wide range of biological activities, including anticancer, antiparasitic, and antibacterial properties. wikipedia.orgrsc.orgnih.gov The unique three-dimensional structure of the spiroketal scaffold makes it an attractive framework for the design of novel therapeutic agents. wikipedia.org
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. nih.govresearchgate.net Similarly, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel delta opioid receptor (DOR) selective agonists, with potential applications in pain management. nih.gov These findings suggest that this compound and its derivatives could be explored for their potential as modulators of various biological targets. Future research should involve the synthesis of a library of analogs and their screening against a panel of receptors and enzymes to identify potential lead compounds for drug discovery.
In the realm of material science, the rigid spiroketal scaffold can be incorporated into polymers to create materials with unique thermal and mechanical properties. The primary alcohol of this compound could be used to polymerize or graft the molecule onto surfaces, leading to the development of novel functional materials, such as specialized coatings or resins. The potential for spiro compounds in organic light-emitting diodes (OLEDs) has also been noted, suggesting another avenue for exploration. mdpi.com
| Application Area | Potential Role of this compound | Research Direction |
| Drug Discovery | Scaffold for novel therapeutic agents. wikipedia.org | Synthesis of derivatives and biological screening. |
| Neuroscience | Ligands for neurological targets like sigma-1 receptors. nih.govresearchgate.net | Design and synthesis of targeted analogs. |
| Material Science | Monomer for novel polymers. mdpi.com | Polymerization studies and material characterization. |
| Agrochemicals | Pheromone analogs or novel pesticides. wikipedia.org | Synthesis of structural analogs and bioassays. |
Advanced Computational-Experimental Synergy for Predictive Design
The integration of computational chemistry with experimental work can accelerate the discovery and optimization of new molecules. mdpi.commdpi.com For this compound, a synergistic approach combining computational modeling and experimental validation will be crucial for unlocking its full potential.
Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. researchgate.netnih.govscispace.com These calculations can provide insights into the molecule's reactivity, stability, and potential interactions with biological targets. For example, DFT can be used to model the transition states of potential reactions, guiding the development of new synthetic methods. researchgate.net
Molecular docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological testing. nih.govmdpi.com This in silico screening can significantly reduce the time and cost associated with drug discovery.
The experimental validation of computational predictions is essential. Spectroscopic techniques, such as NMR and X-ray crystallography, can be used to confirm the structure and stereochemistry of synthesized compounds, while biological assays can validate their predicted activity. mdpi.comnih.gov This iterative cycle of prediction, synthesis, and testing will be a powerful engine for innovation in the study of this compound.
Q & A
Q. What are the primary synthetic routes for {1-Oxaspiro[4.5]decan-2-yl}methanol?
The compound is synthesized via acid-catalyzed spirocyclic acetal formation, where a diol reacts with a ketone to form a spirocyclic intermediate. Subsequent reduction (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative. Optimization involves adjusting reaction time, temperature, and catalyst concentration to improve yield (typically 60–80%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the spirocyclic oxygen and methylene groups show distinct shifts at δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 186.25 for C₁₀H₁₈O₃) .
- Infrared Spectroscopy (FTIR): Detects functional groups like hydroxyl (O–H stretch at ~3300 cm⁻¹) and ether (C–O–C at ~1100 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
| Property | Value |
|---|---|
| Molecular weight | 186.25 g/mol |
| Hydrogen bond acceptors | 3 |
| Topological polar surface area | 43.4 Ų |
| Complexity | 487 (indicating structural rigidity) . |
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural analysis?
Discrepancies in unit cell parameters or refinement residuals (e.g., R-factor >5%) may arise from twinning or disorder. Solutions include:
Q. What strategies optimize reaction yields in spirocyclic acetal formation?
Low yields (<50%) may result from competing side reactions (e.g., over-oxidation). Mitigation involves:
- Lewis acid catalysis: BF₃·OEt₂ enhances regioselectivity in Prins/pinacol cascades .
- Solvent optimization: Dichloroethane (DCE) improves reaction efficiency compared to polar solvents .
- Temperature control: Maintaining 0–5°C during ketone addition minimizes byproducts .
Q. How does the fluorophenyl substituent influence biological activity in analogous compounds?
In derivatives like 4-((4-fluorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one, the fluorine atom enhances bioactivity by:
- Increasing lipophilicity (logP +0.5), improving membrane permeability .
- Modulating electron density at the spirocyclic oxygen, enhancing interactions with target proteins (e.g., kinase inhibition) .
- Comparative studies show fluorinated analogs exhibit 2–3× higher cytotoxicity in cancer cell lines vs. non-fluorinated counterparts .
Q. What computational methods predict viable synthetic pathways for novel derivatives?
- Retrosynthetic AI tools: Generate routes prioritizing atom economy (e.g., 85% for one-step Prins cyclization) .
- DFT calculations: Model transition states to identify energetically favorable pathways (e.g., activation energy <25 kcal/mol for acetal formation) .
- Docking simulations: Screen derivatives for binding affinity to biological targets (e.g., 3D pharmacophore alignment with enzyme active sites) .
Data Contradiction Analysis
Q. Why do biological assay results vary across studies for similar spirocyclic compounds?
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:
- Assay conditions: Differences in cell line viability (e.g., MCF-7 vs. HeLa) or serum concentration (5% vs. 10% FBS) .
- Stereochemical purity: Enantiomeric excess (<90% ee) can reduce potency by 50% .
- Solubility limits: DMSO concentrations >1% may induce cytotoxicity, skewing results .
Q. How to address inconsistencies in NMR coupling constants for spirocyclic systems?
Varying J-values (e.g., 8 Hz vs. 12 Hz for geminal protons) indicate:
- Conformational flexibility: Chair-to-boat transitions in the spirocyclic ring alter dihedral angles .
- Solvent effects: CDCl₃ vs. DMSO-d₆ can shift splitting patterns due to hydrogen bonding .
- Resolution: Use 600 MHz NMR or higher to resolve overlapping signals .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for this compound Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R-factor |
|---|---|---|---|---|---|---|---|
| 4-[(6-Chloro-2-pyridyl)methoxy] derivative | P21/n | 7.25 | 13.11 | 21.05 | 95.77 | 1989.5 | 0.041 |
| (2S)-2-(3-Oxo-1,4-dioxaspiro...) | P212121 | 6.71 | 10.35 | 15.32 | 90 | 1063.4 | 0.123 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (BF₃·OEt₂) | 5–10 mol% | +30% |
| Temperature | 0–5°C (ketone addition) | -15% byproducts |
| Solvent (DCE) | Anhydrous, 20 mL/mmol | +20% efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
